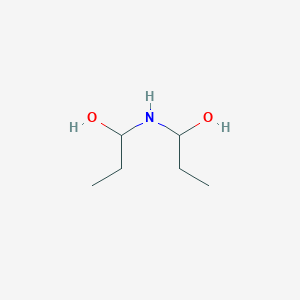

1,1'-Azanediyldi(propan-1-ol)

Description

Structure

3D Structure

Properties

CAS No. |

85305-25-5 |

|---|---|

Molecular Formula |

C6H15NO2 |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

1-(1-hydroxypropylamino)propan-1-ol |

InChI |

InChI=1S/C6H15NO2/c1-3-5(8)7-6(9)4-2/h5-9H,3-4H2,1-2H3 |

InChI Key |

XQBZHSJBHHUNSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(NC(CC)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 1,1 Azanediyldi Propan 1 Ol

Direct Amine Formation Approaches for Aminodiols

Direct amine formation represents a straightforward approach to synthesizing aminodiols like 1,1'-Azanediyldi(propan-1-ol). This method typically involves the reaction of an alcohol with ammonia (B1221849) under conditions of elevated temperature and pressure. In the case of 1,1'-Azanediyldi(propan-1-ol), propan-1-ol can be reacted with ammonia to yield the desired di-substituted amine. smolecule.com Another prominent industrial method involves the reaction of either isopropanolamine or ammonia with propylene (B89431) oxide. wikipedia.orgsmolecule.comebi.ac.uk This process is a cornerstone of large-scale production. google.com

The direct amination of diols and polyols is also a recognized pathway for producing acyclic amines. escholarship.org For instance, the amination of 1-methoxy-2-propanol (B31579) over silica-supported nickel catalysts has been studied, highlighting the influence of reaction parameters on the process. escholarship.org

Nitrile Reduction Pathways Leading to 1,1'-Azanediyldi(propan-1-ol)

Nitrile reduction offers an alternative synthetic route to 1,1'-Azanediyldi(propan-1-ol). This pathway generally begins with a nitrile precursor that is subsequently reduced to form the corresponding amine. wikipedia.org A common strategy involves cyanoethylation, where a suitable starting material is reacted with acrylonitrile (B1666552) (CH₂=CH-CN) to introduce a cyanomethyl group. wikipedia.org This intermediate is then reduced to the primary amine.

The reduction of the nitrile can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful option for this transformation. smolecule.comlibretexts.org Catalytic hydrogenation is another widely used and often more economical method for nitrile reduction, employing catalysts such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org This process involves reacting the nitrile with hydrogen gas under pressure. libretexts.org A key consideration in catalytic hydrogenation is managing the reaction conditions to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org

A specific example of this pathway involves the cyanoethylation of an appropriate substrate followed by nitrile hydrogenation. For instance, a cyanoethylated amine can be hydrogenated over a Raney® catalyst to yield the desired polyamine structure. google.com

Alkylation Strategies for the Synthesis of Propanol-Amine Structures

Alkylation strategies provide a versatile method for constructing propanol-amine structures, including 1,1'-Azanediyldi(propan-1-ol). This approach involves the reaction of an amine with an alkylating agent. In the context of synthesizing diisopropanolamine (B56660), ammonia or a primary amine derivative can be alkylated with propan-1-ol under suitable conditions. smolecule.com

A prevalent industrial alkylation method is the reaction of isopropanolamine with propylene oxide. wikipedia.orgsmolecule.com This reaction directly adds a hydroxypropyl group to the nitrogen atom of isopropanolamine, forming the di-substituted product. This method is a cornerstone for the industrial production of isopropanolamines. atamanchemicals.com The reaction can also be initiated with ammonia, which reacts with propylene oxide to form a mixture of mono-, di-, and triisopropanolamine (B86542). wikipedia.orggoogle.com

Reductive alkylation, also known as reductive amination, is another powerful technique. It involves the reaction of an amine with a carbonyl compound, which was a method developed in the mid-20th century and later refined using catalysts like Raney nickel under hydrogenation. organic-chemistry.org

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, selectivity, and enantiomeric purity of 1,1'-Azanediyldi(propan-1-ol) and its derivatives, advanced synthetic techniques and process optimization strategies have been developed. These methods address the challenges associated with traditional synthetic routes and open avenues for producing highly specialized aminodiol structures.

Asymmetric Hydrogenation for Enantiomerically Pure Derivatives

Asymmetric hydrogenation is a powerful technique for synthesizing chiral molecules, including enantiomerically pure derivatives of aminodiols. ajchem-b.comokayama-u.ac.jp This method utilizes chiral catalysts to selectively produce one enantiomer of a target molecule. nih.gov While direct asymmetric hydrogenation to form 1,1'-Azanediyldi(propan-1-ol) is not commonly detailed, the principles are applicable to the synthesis of its chiral precursors or related structures. ajchem-b.com

The process often involves the hydrogenation of prochiral unsaturated compounds like alkenes, ketones, or imines. ajchem-b.comnih.gov For example, ruthenium complexes with chiral ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of ketones to produce chiral secondary alcohols. nih.govnih.gov Similarly, iridium catalysts have been effectively used for the asymmetric hydrogenation of various substrates. mdpi.com The development of asymmetric hydrogenation techniques in the 1990s was a significant advancement, enabling the enantioselective synthesis of derivatives for applications such as pharmaceuticals.

Multi-Step Synthesis from Propylene Oxide and Related Precursors

The industrial synthesis of 1,1'-Azanediyldi(propan-1-ol) is predominantly a multi-step process starting from propylene oxide. wikipedia.orgsmolecule.com This pathway involves the reaction of propylene oxide with either ammonia or isopropanolamine. wikipedia.orgebi.ac.uk When ammonia is used, a mixture of mono-, di-, and triisopropanolamine is typically produced, which then requires separation. google.com

A patented method describes reacting liquid ammonia and water to form ammonia water, which is then mixed with propylene oxide. google.com The mixture is preheated and reacted under high pressure and temperature. The resulting product mixture is then separated through flash evaporation and rectification to isolate the diisopropanolamine. google.com This process can yield a product with high purity, containing over 99% 1,1'-Azanediyldi(propan-1-ol). google.com

Another multi-step approach involves the hydrolysis of propylene oxide in the presence of an acid catalyst to form propylene glycol. This is followed by an amination step where the propylene glycol is treated with ammonia or an amine at elevated temperatures.

Reductive Amination Protocols in Aminodiol Synthesis

Reductive amination, also known as reductive alkylation, is a highly versatile method for synthesizing amines, including aminodiols. organic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

A key advantage of reductive amination is its ability to control the degree of alkylation, often avoiding the over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comnih.gov

In the context of aminodiol synthesis, a hydroxyl-containing ketone or aldehyde can be reacted with an amine. For example, the reductive amination of 1-hydroxy-2-propanone (acetol) with ammonia over nickel or copper catalysts has been studied for the production of 2-aminopropanol. fkit.hr This demonstrates the applicability of reductive amination in forming amino alcohol structures, which are foundational to aminodiols. The synthesis of more complex amino-diols and amino-polyols has been achieved through stereoselective enzymatic reductive amination, showcasing the power of biocatalysis in creating chiral amine structures. nih.govacs.org

Nucleophilic Substitution Reactions in Constructing the 1,1'-Azanediyldi(propan-1-ol) Scaffold

The construction of the 1,1'-Azanediyldi(propan-1-ol) molecular framework predominantly relies on nucleophilic substitution reactions, a fundamental class of reactions in organic synthesis. cas.cn In these syntheses, an electron-rich nucleophile attacks an electron-deficient electrophilic center, resulting in the displacement of a leaving group. cas.cn The synthesis of secondary amines like 1,1'-Azanediyldi(propan-1-ol) can be achieved by reacting a suitable precursor with ammonia or a primary amine. libretexts.org

A common pathway involves the alkylation of ammonia with a propan-1-ol derivative. smolecule.com For instance, reacting a 1-halopropane derivative (e.g., 1-chloropropan-1-ol or 1-bromopropane) with ammonia can lead to the formation of the desired product. In this process, the ammonia molecule acts as the nucleophile, attacking the carbon atom bonded to the halogen, which serves as the leaving group. libretexts.org However, a significant challenge in this approach is the potential for over-alkylation. The primary amine initially formed is also nucleophilic and can react with another molecule of the alkylating agent, leading to the formation of the secondary amine (the desired product). This secondary amine can further react to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt, resulting in a mixture of products. libretexts.org

To selectively synthesize the secondary amine, reaction conditions must be carefully controlled. Using a large excess of the nucleophile (ammonia) can favor the formation of the primary amine, which would then require a second, separate substitution step. Alternatively, controlling the stoichiometry and reaction conditions can guide the reaction toward the desired secondary amine. libretexts.org

Another viable nucleophilic substitution strategy is the reaction of propan-1-ol with ammonia directly, typically under conditions of high temperature and pressure, and often in the presence of a catalyst. smolecule.com Reductive amination, which involves the reaction of propanal with ammonia to form an imine, followed by reduction, is another related pathway that incorporates a nucleophilic addition step.

The table below summarizes potential nucleophilic substitution routes for synthesizing the 1,1'-Azanediyldi(propan-1-ol) scaffold.

| Reaction Type | Primary Reactants | Key Reagents/Catalysts | General Description |

|---|---|---|---|

| Ammonolysis of Halo-alcohols | 1-Halo-propan-1-ol (e.g., 1-chloro or 1-bromo derivative) + Ammonia (NH₃) | Base to neutralize HX byproduct | Ammonia acts as a nucleophile, displacing the halide ion. The reaction proceeds in two steps, first forming propan-1-olamine, which then reacts with a second molecule of the halo-alcohol. Careful control is needed to prevent over-alkylation. libretexts.orgchemguide.co.uk |

| Alkylation of Propan-1-olamine | Propan-1-olamine + 1-Halopropan-1-ol | Non-nucleophilic base | A more controlled method where the primary amine is directly alkylated. This avoids the initial step of reacting with ammonia but still requires management to prevent tertiary amine formation. libretexts.org |

| High-Pressure Ammonolysis of Alcohol | Propan-1-ol + Ammonia (NH₃) | Dehydration catalyst, high temperature and pressure | A direct method where the hydroxyl group is displaced. This industrial process requires harsh conditions to activate the -OH group, which is a poor leaving group compared to halides. smolecule.com |

Kinetic and Thermodynamic Considerations in 1,1'-Azanediyldi(propan-1-ol) Synthesis

Kinetic Considerations: Kinetics dictates how fast the equilibrium is reached. The rate of synthesis is influenced by several factors, including temperature, concentration of reactants, catalyst presence, and the solvent used. tandfonline.com The Arrhenius equation describes the relationship between the rate constant (k) and temperature, where an increase in temperature generally leads to a significant increase in reaction rate by providing molecules with sufficient activation energy (Ea) to overcome the reaction barrier. acs.org

For the nucleophilic substitution reactions involved, the mechanism (e.g., Sₙ1 or Sₙ2) plays a critical role. The synthesis of 1,1'-Azanediyldi(propan-1-ol) from primary substrates like 1-halopropan-1-ol would likely follow an Sₙ2 mechanism, where the rate is dependent on the concentration of both the nucleophile (ammonia or amine) and the electrophile (the alkylating agent). chemguide.co.uk The choice of solvent is also critical; polar aprotic solvents can accelerate Sₙ2 reactions. The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without affecting the thermodynamic equilibrium. rsc.org

The interplay between these factors is essential for the industrial production of alkanolamines. A successful synthesis requires finding an optimal balance where the reaction proceeds at a reasonable rate while also favoring a high equilibrium conversion to the desired product.

The following table illustrates the general influence of key parameters on the kinetic and thermodynamic aspects of the synthesis.

| Parameter | Effect on Kinetics (Reaction Rate) | Effect on Thermodynamics (Equilibrium Yield) | General Rationale |

|---|---|---|---|

| Temperature | Increases rate significantly | Decreases yield for exothermic reactions | Higher temperature provides more kinetic energy to overcome the activation barrier but shifts the equilibrium of exothermic reactions toward the reactants (Le Chatelier's principle). nih.gov |

| Pressure | Increases rate for gas-phase reactions | Favors side with fewer moles of gas | Increases the concentration of gaseous reactants, leading to more frequent molecular collisions. The effect on equilibrium depends on the stoichiometry of the reaction. smolecule.com |

| Reactant Concentration | Increases rate | Can shift equilibrium to favor products | Higher concentration leads to a higher collision frequency. Using an excess of one reactant (e.g., ammonia) can push the equilibrium towards the product side. libretexts.org |

| Catalyst | Increases rate | No effect on equilibrium position | A catalyst lowers the activation energy for both the forward and reverse reactions, allowing equilibrium to be reached faster without changing the final yield. rsc.org |

Chemical Reactivity and Transformation Mechanisms of 1,1 Azanediyldi Propan 1 Ol

Reactions Involving the Primary Alcohol Functionalities

The two primary alcohol groups in 1,1'-Azanediyldi(propan-1-ol) are susceptible to reactions typical of primary alcohols, such as esterification and oxidation.

The primary alcohol groups of 1,1'-Azanediyldi(propan-1-ol) can react with carboxylic acids to form esters. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process where the alcohol and carboxylic acid react to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the formation of the ester product, an excess of the alcohol is often used, or the water produced during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

The reaction proceeds through a series of steps involving the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com Given that 1,1'-Azanediyldi(propan-1-ol) has two primary alcohol groups, it can react with one or two equivalents of a carboxylic acid to form a mono-ester or a di-ester, respectively.

General Reaction Scheme for Esterification:

Mono-esterification: R-COOH + HO(CH₂)₃-NH-(CH₂)₃OH ⇌ R-COO(CH₂)₃-NH-(CH₂)₃OH + H₂O

Di-esterification: 2 R-COOH + HO(CH₂)₃-NH-(CH₂)₃OH ⇌ R-COO(CH₂)₃-NH-(CH₂)₃OOC-R + 2 H₂O

The primary alcohol functionalities of 1,1'-Azanediyldi(propan-1-ol) can be oxidized to yield aldehydes and, upon further oxidation, carboxylic acids. chemguide.co.ukpassmyexams.co.uk The specific product obtained depends on the oxidizing agent used and the reaction conditions. chemguide.co.uk

A common laboratory oxidizing agent for this transformation is a solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid. chemguide.co.ukpassmyexams.co.uk During the reaction, the orange dichromate(VI) ions (Cr₂O₇²⁻) are reduced to green chromium(III) ions (Cr³⁺), providing a visual indication of the oxidation process. passmyexams.co.uk

Partial Oxidation to Aldehydes: To obtain the aldehyde, the reaction must be carefully controlled to prevent further oxidation to the carboxylic acid. This is typically achieved by using an excess of the alcohol and distilling the aldehyde as it forms, taking advantage of its lower boiling point compared to the alcohol. chemguide.co.ukpassmyexams.co.uk This immediate removal prevents it from undergoing a second oxidation step. chemguide.co.uk The oxidation of the two primary alcohol groups in 1,1'-Azanediyldi(propan-1-ol) would yield a dialdehyde.

Full Oxidation to Carboxylic Acids: To achieve complete oxidation to the corresponding dicarboxylic acid, an excess of the oxidizing agent is used, and the reaction mixture is heated under reflux. chemguide.co.ukissr.edu.kh Heating under reflux ensures that any intermediate aldehyde formed remains in the reaction vessel and is fully oxidized to the carboxylic acid. chemguide.co.uk

Reactions of the Secondary Amine Moiety

The nitrogen atom in the secondary amine group of 1,1'-Azanediyldi(propan-1-ol) possesses a lone pair of electrons, making it both basic and nucleophilic. This allows it to participate in a range of reactions, including nucleophilic substitutions.

As a nucleophile, the secondary amine of 1,1'-Azanediyldi(propan-1-ol) can react with electrophiles such as alkyl halides. libretexts.org In this nucleophilic substitution reaction, the amine's lone pair of electrons attacks the electron-deficient carbon atom of the alkyl halide, displacing the halide ion (the leaving group). libretexts.orgchemguide.co.uk This reaction results in the formation of a tertiary amine.

The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl halide. youtube.com Primary alkyl halides generally favor the Sₙ2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. chemguide.co.ukyoutube.com Tertiary alkyl halides tend to react via the Sₙ1 mechanism, which involves the formation of a carbocation intermediate. chemguide.co.uk Secondary alkyl halides can react by either mechanism. youtube.com The product of the reaction between 1,1'-Azanediyldi(propan-1-ol) and an alkyl halide (R-X) would be a tertiary amine, specifically an N-alkyl-1,1'-azanediyldi(propan-1-ol).

Transamination is a chemical reaction that involves the transfer of an amino group to a keto acid, resulting in the formation of a new amino acid and a new keto acid. youtube.comlibretexts.org In biochemistry, these reactions are crucial for amino acid metabolism and are catalyzed by enzymes called transaminases (or aminotransferases), which require pyridoxal phosphate (PLP) as a coenzyme. youtube.comlibretexts.orgyoutube.com

While classical transamination is an enzymatic process involving α-amino acids, the fundamental chemical transformation—the transfer of an amino group—can be applied in a broader synthetic context. The secondary amine in 1,1'-Azanediyldi(propan-1-ol) can act as an amino group donor in biocatalytic processes that utilize transaminases capable of accepting secondary amines or in chemo-enzymatic syntheses. nih.gov These enzymes catalyze the stereoselective transfer of an amino group from a donor molecule to a ketone or aldehyde, which is a powerful method for producing chiral amines. nih.gov The participation of 1,1'-Azanediyldi(propan-1-ol) in such reactions would depend on the substrate specificity of the particular transaminase enzyme employed.

Interactions and Synergistic Reactivity of Dual Functionalities

The presence of both alcohol and amine groups within the same molecule allows for potential intramolecular interactions and synergistic reactivity. The amine group can influence the reactivity of the alcohol groups, and vice versa.

Intramolecular Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with the nitrogen atom of the amine. This can affect the molecule's conformation and may influence the nucleophilicity of the amine and the acidity of the alcohols.

Catalytic Role of the Amine: The secondary amine, being a base, can act as an internal catalyst in reactions involving the alcohol groups. For instance, it could deprotonate the hydroxyl group, forming an alkoxide, which is a much stronger nucleophile than the neutral alcohol. This could facilitate intramolecular reactions or reactions with external electrophiles.

Formation of Chelates: The ability of both the nitrogen and oxygen atoms to coordinate with metal ions allows 1,1'-Azanediyldi(propan-1-ol) to act as a bidentate or tridentate ligand, forming stable chelate complexes. This property is foundational to its use in applications like gas sweetening, where it can complex with acidic gas molecules.

Sequential Reactions: The dual functionality allows for sequential or one-pot reactions where both the amine and alcohol groups react with different reagents or with a multifunctional reagent. For example, a diacyl chloride could react with both the amine and the two alcohol groups to form a complex cyclic or polymeric structure. Similarly, reaction with an electrophilic reagent could first involve the more nucleophilic amine, followed by a reaction at the alcohol sites. This chemoselectivity, where one functional group reacts preferentially over the other, is a key aspect of the molecule's chemistry. nih.gov

Applications in Advanced Materials Science and Catalysis

Role as a Monomer or Building Block in Polymer Chemistry

Due to its bifunctional nature, possessing both amine and hydroxyl reactive sites, 1,1'-Azanediyldi(propan-1-ol) serves as a valuable building block and cross-linking agent in the synthesis of polymeric materials.

1,1'-Azanediyldi(propan-1-ol) is utilized as a chemical intermediate and building block in the production of plastics, particularly polyurethanes. Its pendent functionality makes it suitable for use as a cross-linking agent, which enhances the structural integrity and properties of the final polymer. In polyurethane synthesis, the hydroxyl groups of DIPA react with isocyanate groups to form urethane linkages, creating the polymer backbone. The presence of the secondary amine can also participate in reactions, leading to more complex, branched, or cross-linked polymer networks. This capability allows for the tailoring of polymer properties for specific applications. It serves as an intermediate for polyurethane additives, contributing to the final characteristics of the material.

In the coatings industry, 1,1'-Azanediyldi(propan-1-ol) plays a significant role, primarily in water-based formulations. It is employed as a neutralizing agent for resins that are stabilized by anionic groups. This application is common in waterborne stoving enamels that are based on polyesters, alkyds, and acrylic resins. By neutralizing these acidic resins, DIPA helps to ensure their stability and solubility in water.

Furthermore, it acts as an intermediate in the production of specialized cross-linking agents, such as β-hydroxyalkylamides, which are used to cure polyester powder coatings. In addition to its role as a neutralizer, DIPA also supports the film-forming process of stoving enamels, contributing to the quality and performance of the final cured coating. Its use as a specialty alkanolamine that neutralizes water-based coatings is a key function in this sector.

Table 1: Applications of 1,1'-Azanediyldi(propan-1-ol) in Polymer and Coating Synthesis

| Application Area | Specific Role | Polymer/Coating Type | Reference |

|---|---|---|---|

| Polymer Synthesis | Building Block / Monomer | Polyurethanes | l-i.co.uk |

| Cross-linking Agent | Polyurethanes | l-i.co.ukupce.czntnu.edu.tw | |

| Chemical Intermediate | Plastics, Polyurethane Additives | mdpi.com | |

| Functional Coatings | Neutralizing Agent | Waterborne Stoving Enamels (Polyester, Alkyd, Acrylic) | l-i.co.ukupce.czntnu.edu.tw |

| Film Forming Support | Stoving Enamels | l-i.co.ukupce.czntnu.edu.tw | |

| Intermediate for Crosslinker | Polyester Powder Coatings | upce.czntnu.edu.tw |

Utilization in Catalytic Systems

The chemical structure of 1,1'-Azanediyldi(propan-1-ol) suggests its potential for use in various catalytic systems, either as a ligand for metal-based catalysts or as a component in supported catalytic structures.

The design of ligands is a critical aspect of developing effective transition metal catalysts. A ligand's structure influences the stability, activity, and selectivity of the metal center. 1,1'-Azanediyldi(propan-1-ol) possesses structural features that make it a potential chelating ligand. With one central nitrogen atom (a Lewis base) and two flanking hydroxyl groups, it can coordinate with a metal ion in a tridentate fashion. Such N,N-chelating ligands are widely used in coordination chemistry. The interaction between the metal and the ligand's donor atoms can modify the electronic properties of the metal center, thereby tuning its catalytic activity for specific chemical transformations. While aminoalcohols are a known class of ligands, specific research detailing the synthesis and catalytic performance of 1,1'-Azanediyldi(propan-1-ol)-metal complexes is not extensively documented in the reviewed literature.

Immobilizing a homogeneous catalyst onto a solid support creates a heterogeneous catalyst, which offers advantages in separation and recyclability. A molecule like 1,1'-Azanediyldi(propan-1-ol), or a metal complex derived from it, could potentially be anchored to a solid support such as silica, alumina, or polymer beads. The hydroxyl groups of DIPA could be used to form covalent bonds with the surface of a support like silica. This immobilization can prevent the catalyst from leaching into the reaction mixture and allows for its easy recovery and reuse. While this is a common strategy for catalyst heterogenization, specific examples of 1,1'-Azanediyldi(propan-1-ol) being used in this capacity were not identified in the available research.

Alkanolamines can themselves act as catalysts, particularly in polyurethane chemistry. The formation of the urethane bond from an isocyanate and an alcohol can be accelerated by catalysts. Amine-based catalysts are common, and their mechanism generally involves an interaction with either the alcohol or the isocyanate group. A basic amine catalyst can activate the hydroxyl group of the alcohol by forming a hydrogen-bonded complex, making the oxygen more nucleophilic and facilitating its attack on the isocyanate carbon. Alternatively, the catalyst can interact with the isocyanate group, polarizing it and increasing the electrophilicity of the carbon atom. In polyurethane foam production, amine catalysts can be selected to preferentially promote either the "gel" reaction (urethane formation) or the "blow" reaction (isocyanate-water reaction to produce CO2 gas). l-i.co.ukebrary.net While the precise mechanism for a secondary amine like 1,1'-Azanediyldi(propan-1-ol) is complex, as it can also be incorporated into the polymer, its basic nitrogen atom can contribute a catalytic effect to the polymerization process.

A Versatile Building Block for Complex Organic Architectures

The bifunctional nature of 1,1'-Azanediyldi(propan-1-ol) makes it a valuable precursor in the synthesis of a variety of complex organic molecules. Its ability to react through both its nitrogen and oxygen centers allows for the construction of diverse and intricate molecular frameworks.

One notable application is in the synthesis of triazine-based corrosion inhibitors . Triazine derivatives are a class of heterocyclic compounds known for their efficacy in preventing the corrosion of metals. The secondary amine group of diisopropanolamine (B56660) can react with other molecules, such as aldehydes and other amines, in a condensation reaction to form the core triazine ring structure. The propanol side chains can be further functionalized to enhance the inhibitor's solubility and adhesion to metal surfaces, thereby improving its protective properties. Research in this area focuses on synthesizing and characterizing various triazine derivatives incorporating the diisopropanolamine backbone to optimize their performance as corrosion inhibitors in different environments. kfupm.edu.sanih.govresearchgate.netgoogle.com

Another significant application of 1,1'-Azanediyldi(propan-1-ol) is in the field of polymer chemistry, specifically in the synthesis of polyurethanes . iaea.orgresearchgate.netutwente.nlopenaccess.ir In polyurethane production, diisopropanolamine can function as a chain extender or a cross-linking agent . The hydroxyl groups of the molecule react with isocyanate groups to form urethane linkages, extending the polymer chains. The presence of the secondary amine group can introduce branching and cross-linking, which significantly influences the final properties of the polyurethane material. By controlling the amount of diisopropanolamine incorporated into the polymer matrix, manufacturers can tailor the mechanical properties of the polyurethane, such as its hardness, elasticity, and thermal stability, to suit a wide range of applications, from flexible foams to rigid elastomers.

| Application | Role of 1,1'-Azanediyldi(propan-1-ol) | Resulting Architecture |

| Corrosion Inhibition | Building Block | Triazine-based heterocyclic compounds |

| Polymer Chemistry | Chain Extender / Cross-linking Agent | Polyurethane networks |

Exploration as a Specialized Solvent in Chemical Processes

Beyond its role as a synthetic building block, 1,1'-Azanediyldi(propan-1-ol) exhibits properties that make it an effective specialized solvent in certain industrial applications. Its polar and basic nature, coupled with its miscibility with water, are key characteristics that are exploited in these processes. ccme.cagov.bc.ca

The most prominent example of its use as a solvent is in the Sulfinol process , a widely used industrial method for the removal of acidic gases, such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from natural gas and refinery gas streams. doe.govdoe.govscribd.comgasprocessingnews.comresearchgate.net In this process, diisopropanolamine is a key component of a mixed solvent system, typically also containing sulfolane (a physical solvent) and water.

The function of diisopropanolamine in the Sulfinol process is twofold. As a chemical solvent, its basic amine group reacts with the acidic gases, effectively capturing them from the gas stream. This chemical absorption is highly efficient, even at low acid gas partial pressures. The resulting amine salts are then thermally regenerated in a separate step, releasing the captured acid gases and allowing the diisopropanolamine to be recycled.

The combination of a chemical solvent (diisopropanolamine) and a physical solvent (sulfolane) in the Sulfinol process offers several advantages over using either type of solvent alone. This mixed solvent system provides high acid gas loading capacity, reduced energy requirements for regeneration, and the ability to remove other sulfur compounds like mercaptans and carbonyl sulfide. doe.govscribd.com The specific composition of the Sulfinol solvent, including the concentration of diisopropanolamine, is often tailored to the specific gas stream being treated to optimize the removal efficiency and minimize operational costs.

| Property | Value/Description |

| Molecular Weight | 133.19 g/mol nih.gov |

| Boiling Point | 249 °C |

| Melting Point | 32-42 °C |

| Density | ~0.9890 g/cm³ (at 45°C) |

| log Kow | -0.82 nih.gov |

| pKa | 9.1 nih.gov |

| Solubility | Completely miscible with water and alcohol; slightly soluble in toluene; insoluble in hydrocarbons. nih.gov |

The physicochemical properties of diisopropanolamine, as summarized in the table above, underscore its suitability as a polar, basic solvent for applications like the Sulfinol process. Its high boiling point allows for thermal regeneration without significant solvent loss, while its water miscibility facilitates the preparation of the aqueous solvent mixture.

Advanced Analytical Methods for Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Detection

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise structural confirmation of 1,1'-Azanediyldi(propan-1-ol) and the identification of unknown impurities. Unlike nominal mass instruments, HRMS provides exact mass measurements with high accuracy (typically <5 ppm), which allows for the determination of the elemental composition of the parent molecule and its related substances. nih.gov This capability is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the analysis of 1,1'-Azanediyldi(propan-1-ol), HRMS can unequivocally confirm its molecular formula (C₆H₁₅NO₂) by comparing the experimentally measured mass with the theoretical exact mass. Furthermore, it is highly effective in impurity profiling, capable of detecting and identifying process-related impurities or degradants at very low levels. grafiati.com By determining the elemental composition of an impurity, potential structures can be proposed, which can then be confirmed using tandem mass spectrometry (MS/MS) fragmentation studies. mass-analytica.com The combination of liquid chromatography with HRMS (LC-HRMS) is particularly powerful, offering both separation of components and their precise mass identification. nih.gov

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Measured Exact Mass (m/z) [M+H]⁺ | Mass Error (ppm) | Potential Identity |

|---|---|---|---|---|---|

| Parent Compound | C₆H₁₅NO₂ | 134.1176 | 134.1174 | -1.5 | 1,1'-Azanediyldi(propan-1-ol) |

| Impurity A | C₃H₉NO | 76.0757 | 76.0759 | +2.6 | Isopropanolamine |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Degradation Product Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of 1,1'-Azanediyldi(propan-1-ol) at trace levels and for the identification of its degradation products. researchgate.net This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. semanticscholar.orgnih.gov

For trace analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and specificity. This is achieved by monitoring a specific precursor-to-product ion transition for the target analyte, which significantly reduces background noise and matrix interference. This makes it ideal for quantifying residual levels of 1,1'-Azanediyldi(propan-1-ol) in various matrices.

In forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, and heat, LC-MS/MS is crucial for separating and identifying the resulting degradation products. nih.govjefferson.edu The mass spectrometer provides molecular weight information of the degradants, and subsequent MS/MS fragmentation of each degradant's molecular ion generates a unique fragmentation pattern. nih.gov This pattern acts as a fingerprint, allowing for the structural elucidation of the unknown degradation products. researchgate.netnih.gov

| Potential Degradation Product | Proposed Structure | Precursor Ion (m/z) [M+H]⁺ | Characteristic Product Ion(s) (m/z) | Potential Degradation Pathway |

|---|---|---|---|---|

| Oxidized DIPA | C₆H₁₃NO₂ | 132.0917 | 114.0811, 86.0859 | Oxidation |

| Dehydrated DIPA | C₆H₁₃N | 100.1121 | 82.1015, 58.0651 | Thermal Decomposition |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of 1,1'-Azanediyldi(propan-1-ol). digitaloceanspaces.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. digitaloceanspaces.comencyclopedia.pub One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for initial characterization.

¹H NMR: The proton NMR spectrum of 1,1'-Azanediyldi(propan-1-ol) would show distinct signals for the different types of protons (CH₃, CH₂, CH, OH, NH). The chemical shift of each signal indicates its electronic environment, the integration provides the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule and their chemical environment. miamioh.edu

For more complex structural problems or for unambiguous assignment of all signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov These experiments reveal correlations between nuclei, allowing for the complete mapping of the molecular structure and providing insights into reaction mechanisms in chemical studies. nih.gov

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|---|

| Methyl (CH₃) | C3, C3' | ~1.1 | ~22 | Doublet |

| Methylene (CH₂) | C1, C1' | ~2.5 - 2.7 | ~55 | Multiplet |

| Methine (CH) | C2, C2' | ~3.8 - 4.0 | ~65 | Multiplet |

| Hydroxyl (OH) | - | Variable (broad singlet) | - | Singlet |

| Amine (NH) | - | Variable (broad singlet) | - | Singlet |

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas Chromatography (GC) is a robust and widely used technique for assessing the purity and performing quantitative analysis of volatile and thermally stable compounds like 1,1'-Azanediyldi(propan-1-ol). The method is particularly well-suited for determining the presence of volatile organic impurities, residual solvents, or related substances. sigmaaldrich.com

In a typical GC analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. ijpsdronline.com A Flame Ionization Detector (FID) is commonly used for this type of analysis due to its high sensitivity to hydrocarbons and its wide linear range. The purity of a 1,1'-Azanediyldi(propan-1-ol) sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. fao.org For quantitative analysis, an internal standard method is often employed to ensure high accuracy and precision by correcting for variations in injection volume and detector response. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Spectroscopic Techniques (e.g., IR, UV-Vis) for Functional Group Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and non-destructive methods used for the qualitative analysis of functional groups. slideshare.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). slideshare.netpressbooks.pub The IR spectrum of 1,1'-Azanediyldi(propan-1-ol) would exhibit characteristic absorption bands corresponding to its functional groups:

A broad, strong band in the region of 3200-3600 cm⁻¹ due to O-H stretching of the alcohol groups.

A medium band in the 3300-3500 cm⁻¹ region corresponding to N-H stretching of the secondary amine.

Strong bands in the 2850-2970 cm⁻¹ range from C-H stretching of the alkyl groups.

Bands in the 1000-1260 cm⁻¹ region due to C-O and C-N stretching. docbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. mdpi.com This technique is most effective for compounds containing chromophores, such as conjugated double bonds, aromatic rings, or carbonyl groups. quora.com Since 1,1'-Azanediyldi(propan-1-ol) lacks a significant chromophore, its UV-Vis spectrum would show minimal to no absorption in the standard 200-800 nm range. This absence of absorption serves as a useful piece of information, confirming the lack of certain unsaturated functional groups.

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Alkyl | C-H Stretch | 2850 - 2970 | Strong |

| Alcohol | C-O Stretch | 1050 - 1150 | Strong |

| Amine | C-N Stretch | 1020 - 1220 | Medium |

Thermal Analysis and X-ray Diffraction for Material Science Characterization

Thermal analysis and X-ray diffraction are key techniques for characterizing the physicochemical properties of materials in the solid state.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of 1,1'-Azanediyldi(propan-1-ol).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, glass transition temperature, and purity of the compound.

TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles, providing information on the temperatures at which the material degrades. nih.gov

X-ray Diffraction (XRD): XRD is a powerful technique for studying the crystalline structure of solid materials. mdpi.com If 1,1'-Azanediyldi(propan-1-ol) is in a crystalline solid form, XRD can be used to identify its crystal structure and determine parameters like unit cell dimensions. researchgate.net The resulting diffraction pattern is a unique fingerprint of the crystalline phase, which can be used for phase identification and to assess the degree of crystallinity. nih.govmdpi.com Studies on related compounds like propanol have utilized XRD to investigate molecular aggregation and structure in different states. mtak.hudntb.gov.ua

| Analytical Technique | Property Measured | Typical Application |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point, Enthalpy of Fusion, Heat Capacity | Purity assessment, identification, polymorphism studies |

| Thermogravimetric Analysis (TGA) | Thermal Stability, Decomposition Temperature | Evaluating stability under thermal stress |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of 1,1'-Azanediyldi(propan-1-ol) involves the use of computational techniques to represent and manipulate its three-dimensional structure. This allows for a detailed examination of its conformational landscape, which is crucial for understanding its physical and chemical behavior. The flexibility of the two propanol chains attached to the central nitrogen atom gives rise to a variety of possible conformations.

Conformational analysis is typically performed by systematically rotating the single bonds within the molecule and calculating the potential energy of each resulting arrangement. This process identifies the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. For 1,1'-Azanediyldi(propan-1-ol), key dihedral angles to consider are those around the C-C and C-N bonds.

Table 1: Theoretical Geometrical Parameters for a Stable Conformer of 1,1'-Azanediyldi(propan-1-ol)

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | C-N | 1.47 Å |

| C-C | 1.53 Å | |

| C-O | 1.43 Å | |

| N-H | 1.01 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-N-C | 112° |

| C-C-N | 110° | |

| C-C-O | 109.5° | |

| Dihedral Angle | H-N-C1-C2 | 180° (anti) |

| N-C1-C2-C3 | 60° (gauche) |

Note: These values are illustrative and represent a plausible conformation. Actual values would be determined from specific computational optimizations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of 1,1'-Azanediyldi(propan-1-ol). These calculations can determine the distribution of electrons within the molecule, which is fundamental to its reactivity.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Mulliken atomic charges are also calculated to understand the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

Table 2: Theoretical Electronic Properties and Reactivity Descriptors for 1,1'-Azanediyldi(propan-1-ol)

| Property | Theoretical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

| Mulliken Atomic Charges | |

| N | -0.85 |

| O | -0.70 |

| H (on N) | +0.40 |

| H (on O) | +0.45 |

Note: These values are representative and would be refined through specific DFT calculations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 1,1'-Azanediyldi(propan-1-ol). By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products.

A common reaction involving amino alcohols is N-alkylation. A theoretical study of the N-alkylation of 1,1'-Azanediyldi(propan-1-ol) with an alkyl halide, for instance, would involve calculating the energies of the reactants, the transition state for the nucleophilic attack of the nitrogen on the alkyl halide, and the final products. This would provide the activation energy for the reaction, offering insights into its kinetics.

Table 3: Theoretical Energetics for a Hypothetical N-methylation Reaction of 1,1'-Azanediyldi(propan-1-ol)

| Species | Relative Energy (kcal/mol) |

| Reactants (1,1'-Azanediyldi(propan-1-ol) + CH₃Cl) | 0 |

| Transition State | +25 |

| Products (N-methyl-1,1'-Azanediyldi(propan-1-ol) + HCl) | -15 |

Note: These energy values are illustrative of a plausible reaction profile.

Prediction of Spectroscopic Properties and Spectral Interpretation

Theoretical calculations can predict various spectroscopic properties of 1,1'-Azanediyldi(propan-1-ol), which can aid in the interpretation of experimental spectra. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to identify the characteristic vibrational modes of the molecule.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted, which is invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra. Electronic transitions, corresponding to UV-Vis spectroscopy, can also be calculated to understand the molecule's absorption of light.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of 1,1'-Azanediyldi(propan-1-ol)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Secondary Amine | ~3350 |

| O-H Stretch | Alcohol | ~3400 (broad, H-bonded) |

| C-H Stretch | Alkyl | 2850-2960 |

| C-N Stretch | 1100-1200 | |

| C-O Stretch | 1050-1150 |

Note: These are approximate frequency ranges and would be precisely determined by computational frequency analysis.

Solvent Effects and Environmental Interactions in Theoretical Frameworks

The properties and behavior of 1,1'-Azanediyldi(propan-1-ol) can be significantly influenced by its environment, particularly the solvent. Theoretical models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

Derivative Chemistry and Structure Reactivity Relationships

Synthesis of Novel Derivatives with Modified Functionalities

The reactivity of the secondary amine and the two hydroxyl groups of 1,1'-Azanediyldi(propan-1-ol), also known as diisopropanolamine (B56660) (DIPA), allows for a variety of chemical modifications. Researchers have synthesized a range of derivatives by targeting these functional groups to introduce new properties.

One common modification is N-alkylation. For instance, N-methyl diisopropanolamine is synthesized by reacting diisopropanolamine with paraformaldehyde to form an intermediate, which is then catalytically hydrogenated. This method avoids side reactions and improves yield by using DIPA itself as a depolymerization agent for paraformaldehyde and adding a tertiary amine inhibitor during hydrogenation google.com.

Another class of derivatives involves the modification of the amine group to form N-nitroso and N-nitro compounds. N-Nitrosobis(2-hydroxypropyl)amine (DHPN) and N-Nitrobis(2-hydroxypropyl)amine are significant derivatives, with the latter being a potent pancreatic carcinogen in research models nih.gov. These compounds are synthesized by nitrosation and subsequent oxidation of the secondary amine group of DIPA.

More complex derivatives have been synthesized by reacting DIPA with other bifunctional molecules. For example, N,N'-bis-(3-phenoxy-2-hydroxy-propyl)-alkenediamines are a class of polyfunctional derivatives prepared for various industrial and pharmaceutical research applications google.com. The synthesis typically involves the reaction of a diepoxide with an alkenediamine, followed by further modifications.

Below is a table summarizing the synthesis of selected 1,1'-Azanediyldi(propan-1-ol) derivatives.

| Derivative Name | Reactants | Key Reaction Steps | Reference |

|---|---|---|---|

| N-methyl diisopropanolamine | Diisopropanolamine, Paraformaldehyde, H₂ | 1. Reaction with paraformaldehyde to form intermediate. 2. Catalytic hydrogenation with a tertiary amine inhibitor. | google.com |

| N-Nitrosobis(2-hydroxypropyl)amine (DHPN) | Diisopropanolamine, Nitrosating agent (e.g., NaNO₂) | Reaction with a nitrosating agent under acidic conditions. | pharmaffiliates.comscbt.com |

| N-Nitrobis(2-hydroxypropyl)amine | N-Nitrosobis(2-hydroxypropyl)amine, Oxidizing agent | Formal oxidation of the nitroso group to a nitro group. | nih.gov |

| N,N'-bis-[2'-hydroxy-3'-(4"-hydroxycarbonyl-phenoxy)-1'-propyl]-1,4-tetramethylenediamine | N,N'-bis-[2'-hydroxy-3'-(4"-methoxycarbonyl-phenoxy)-1'-propyl]-1,4-tetramethylenediamine, HCl | Acid-catalyzed hydrolysis (reflux with HCl). | google.com |

Systematic Investigation of Structure-Reactivity Relationships

The relationship between the structure of 1,1'-Azanediyldi(propan-1-ol) derivatives and their reactivity is governed by the interplay of steric and electronic effects of the substituents.

The secondary amine in the parent molecule is a nucleophilic and basic center. N-alkylation, as in N-methyl diisopropanolamine, slightly increases the steric hindrance around the nitrogen but can enhance its basicity due to the electron-donating nature of the methyl group. In contrast, the introduction of strongly electron-withdrawing groups, such as nitroso (-N=O) or nitro (-NO₂), dramatically reduces the nucleophilicity and basicity of the nitrogen atom nih.govpharmaffiliates.com. This is due to the delocalization of the nitrogen lone pair into the nitroso or nitro group.

The two hydroxyl groups are primary sites for esterification, etherification, and reactions with isocyanates. The reactivity of these hydroxyl groups can be influenced by modifications at the nitrogen atom. For example, protonation of the amine group under acidic conditions would increase the electrophilicity of the carbon backbone, potentially affecting the reaction rates at the hydroxyl groups. The steric bulk of substituents on the nitrogen can also hinder the approach of reagents to the hydroxyl groups.

Systematic studies on analogs help elucidate these relationships. For example, in other chemical systems, modifying the length of alkyl chains or introducing aromatic rings can significantly alter physical properties like solubility and boiling point, as well as chemical properties like reaction kinetics mdpi.comresearchgate.net. While specific systematic studies on DIPA are not extensively documented in the provided search results, general principles of organic chemistry suggest that increasing the steric bulk on the nitrogen or the propyl chains would decrease the rate of reactions involving the core functional groups.

Functionalization Strategies for Tailored Applications

Functionalization of 1,1'-Azanediyldi(propan-1-ol) is key to adapting its properties for specific applications, such as in the formulation of detergents, corrosion inhibitors, and as a building block for polymers dow.comhoseachem.com.

Esterification and Etherification: The hydroxyl groups can be esterified with fatty acids to create ester amines, which have applications as surfactants and emulsifiers. Etherification can be used to build polyether chains, modifying the solubility and viscosity of the resulting molecule.

Reaction with Isocyanates: The diol functionality of DIPA makes it a suitable chain extender or cross-linker in the synthesis of polyurethanes. The reaction of the hydroxyl groups with isocyanate groups forms urethane linkages, incorporating the DIPA moiety into a polymer backbone basf.com.

N-Alkoxylation: Reaction with epoxides, such as ethylene oxide or propylene (B89431) oxide, can lead to the formation of longer, more hydrophilic side chains on the nitrogen atom. This strategy is used to produce molecules with tailored surfactant properties.

Formation of Boronate Esters: The diol structure of DIPA can react with boronic acids to form stable boronate esters. This type of reaction is crucial in the development of sensors and materials with dynamic covalent bonds.

These functionalization strategies allow for the precise tuning of properties such as water solubility, thermal stability, and affinity for specific substrates, enabling its use in a wide array of industrial processes basf.comnbinno.com.

Synthesis and Characterization of Polyfunctional Analogs

The synthesis of polyfunctional analogs of 1,1'-Azanediyldi(propan-1-ol) involves creating more complex molecules that incorporate the DIPA structure along with other functional groups. These analogs are designed to have multiple reactive sites or specific physical properties for advanced applications.

An example is the synthesis of N,N'-bis-(3-phenoxy-2-hydroxy-propyl)-alkenediamines, which contain hydroxyl, amine, and ether functionalities, along with an aromatic ring google.com. The synthesis of these molecules is a multi-step process, and their characterization involves techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure, and melting point analysis to determine purity.

The characterization of such complex derivatives is crucial. Spectroscopic and analytical data for a representative polyfunctional analog are presented below.

| Compound | Melting Point (°C) | Key Spectroscopic Data | Reference |

|---|---|---|---|

| N,N'-bis-[2'-hydroxy-3'-(4"-amino-phenoxy)-1'-propyl]-1,6-hexamethylenediamine dihydrobromide | 228-230 | Not explicitly detailed in the abstract, but synthesis and melting point are provided as characterization. | google.com |

| N,N'-Bis-[1'-(2"-chloro-5"-methyl-phenoxy)-2'-hydroxy-propyl-3']-N,N'-dibenzyl-hexamethylene-1,6-diamine dihydrochloride | 207-210 | Characterized by hydrogenation to a different product and recrystallization. | google.com |

The development of these polyfunctional analogs opens up possibilities for new materials, such as specialized polymers and functional fluids, where the combination of hydroxyl, amine, and other tailored functionalities can lead to unique and desirable properties.

Biochemical and Enzymatic Transformations Excluding Human Clinical Data

Role as a Substrate or Reagent in In Vitro Enzymatic Assays

In the realm of in vitro enzymatic assays, which are experiments conducted outside of a living organism, a compound's utility is determined by its ability to be recognized and transformed by an enzyme. For 1,1'-Azanediyldi(propan-1-ol), its structure as a secondary amine with two secondary alcohol functional groups suggests potential as a substrate for several classes of enzymes.

Potential Enzyme Classes and Reactions:

Oxidoreductases: Enzymes such as alcohol dehydrogenases or amine oxidases could potentially catalyze the oxidation of the hydroxyl or amino groups of 1,1'-Azanediyldi(propan-1-ol). For instance, an alcohol dehydrogenase could oxidize one or both of the propan-1-ol moieties to the corresponding ketones.

Transferases: Kinases might phosphorylate the hydroxyl groups, while other transferases could be involved in the addition of other chemical groups.

Hydrolases: Although less likely given the structure, certain hydrolases might interact with derivatives of this compound.

The suitability of 1,1'-Azanediyldi(propan-1-ol) as a substrate would need to be confirmed through specific in vitro assays measuring the rate of product formation or substrate depletion in the presence of a purified enzyme. Such assays are fundamental in characterizing new enzyme-substrate pairs.

Table 1: Potential In Vitro Enzymatic Reactions with 1,1'-Azanediyldi(propan-1-ol)

| Enzyme Class | Potential Reaction | Potential Product(s) |

| Alcohol Dehydrogenase | Oxidation of one or both hydroxyl groups | 1-(N-(1-hydroxypropyl)amino)propan-2-one or 1,1'-Azanediyldi(propan-2-one) |

| Amine Oxidase | Oxidative deamination | Propan-1-ol and other degradation products |

| Kinase | Phosphorylation of one or both hydroxyl groups | Phosphorylated derivatives of 1,1'-Azanediyldi(propan-1-ol) |

Studies on Enzyme Kinetics and Mechanisms with 1,1'-Azanediyldi(propan-1-ol)

Should 1,1'-Azanediyldi(propan-1-ol) be identified as a substrate for a particular enzyme, the subsequent step would be to study its enzyme kinetics and the reaction mechanism. Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. wikipedia.org

Key Kinetic Parameters:

Michaelis-Menten Constant (KM): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for the substrate; a lower KM indicates a higher affinity. upenn.edu

Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. upenn.edu

Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Investigating the reaction mechanism would involve determining the step-by-step sequence of the catalytic process. wou.edu For example, for a dehydrogenase, it would be crucial to understand if the reaction follows an ordered or random sequential mechanism, or a ping-pong mechanism. nih.gov Techniques such as isotope labeling and structural biology (e.g., X-ray crystallography) of the enzyme-substrate complex would be invaluable in elucidating these details.

Table 2: Hypothetical Kinetic Parameters for an Enzyme Acting on 1,1'-Azanediyldi(propan-1-ol)

| Parameter | Description | Hypothetical Value |

| KM | Substrate concentration at ½ Vmax | (To be determined experimentally) |

| Vmax | Maximum reaction rate | (To be determined experimentally) |

| kcat | Turnover number | (To be determined experimentally) |

| kcat/KM | Catalytic efficiency | (To be determined experimentally) |

Exploration of Interactions with Biological Macromolecules and Pathways

Beyond direct enzymatic catalysis, 1,1'-Azanediyldi(propan-1-ol) could interact with various biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. As a small amine compound, it could engage in hydrogen bonding and electrostatic interactions. nih.gov

Potential Interactions:

Enzyme Inhibition or Activation: The compound could act as an inhibitor or activator of enzymes that are not its direct substrates. wikipedia.org Competitive inhibitors often resemble the substrate and bind to the active site, while non-competitive inhibitors bind to a different site.

Protein Stability: Small molecules, including amino alcohols, can sometimes influence the stability and folding of proteins. rsc.org

Interactions with Nucleic Acids: While less common for simple amines, some small molecules can interact with DNA or RNA, although there is no specific evidence for 1,1'-Azanediyldi(propan-1-ol) in this regard.

Understanding these interactions is crucial for assessing the broader biochemical effects of the compound. Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy are often employed to study such molecular interactions.

Metabolic Pathway Engineering for Related Chemical Synthesis

Metabolic engineering involves the optimization of genetic and regulatory processes within cells to increase the production of a desired substance. While there is no specific research on engineering pathways for the synthesis of 1,1'-Azanediyldi(propan-1-ol), the principles of metabolic engineering could be applied to produce related chemicals, such as propanols and other amino alcohols. mdpi.com

Strategies in Metabolic Engineering:

Pathway Introduction: Heterologous genes encoding enzymes for a desired synthetic pathway can be introduced into a host organism like Escherichia coli or Saccharomyces cerevisiae. nih.gov

Flux Optimization: The flow of metabolites through a pathway can be enhanced by overexpressing genes for rate-limiting enzymes or by deleting genes for competing pathways. pnnl.gov

Cofactor Engineering: Ensuring a sufficient supply of necessary cofactors, such as NADH or NADPH, is often critical for the efficiency of engineered pathways.

For instance, pathways for the production of 1-propanol (B7761284) and 1,2-propanediol have been successfully engineered in microorganisms. nih.govresearchgate.netsemanticscholar.org A hypothetical pathway for a related amino alcohol might involve the amination of a keto-alcohol precursor, a reaction that could be catalyzed by an engineered aminotransferase or a reductive aminase.

Table 3: Key Considerations for Metabolic Engineering of Amino Alcohol Synthesis

| Engineering Aspect | Description | Example |

| Precursor Supply | Ensuring high availability of the starting molecule for the pathway. | Enhancing the production of pyruvate (B1213749) or other central metabolites. |

| Enzyme Selection | Choosing enzymes with high activity and specificity for the desired reactions. | Screening for novel aminotransferases or dehydrogenases. |

| Host Organism | Selecting a microbial host that is well-characterized and suitable for industrial fermentation. | E. coli or C. glutamicum. nih.gov |

| By-product Reduction | Minimizing the formation of unwanted side products to improve yield and simplify purification. | Deleting genes involved in competing metabolic pathways. nih.gov |

Future Research Directions and Interdisciplinary Prospects

Development of Sustainable and Green Synthesis Methods

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes, a trend that directly impacts the production of bulk chemicals like 1,1'-Azanediyldi(propan-1-ol). wjarr.com Future research will be heavily focused on developing synthesis routes that align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. wjarr.commdpi.com

Key Research Thrusts:

Renewable Feedstocks: A primary goal is to move away from petrochemical-based production. Research into the conversion of biomass into platform chemicals offers a promising avenue. nih.govgreenchemistry-toolkit.org Lignocellulosic materials, agricultural residues, and other forms of biomass can be processed to yield building blocks for synthesizing propanolamines. nih.govfoundationfar.org The challenge lies in developing efficient catalytic processes to convert these highly functionalized, often thermally unstable, biomass-derived molecules into the desired product. nih.gov

Biocatalysis: The use of enzymes as catalysts presents a significant opportunity for greener synthesis. rsc.org Biocatalysis offers high selectivity under mild reaction conditions, potentially reducing the formation of by-products and the energy requirements of the process. rsc.org Research could focus on identifying or engineering enzymes, such as amine dehydrogenases or transaminases, capable of selectively producing 1,1'-Azanediyldi(propan-1-ol) from bio-based precursors.

Atom Economy and Waste Reduction: Traditional methods for amine production can generate substantial waste. sciencedaily.comrsc.org Future synthesis methods will be designed to maximize atom economy, where the majority of atoms from the reactants are incorporated into the final product. sciencedaily.com This includes exploring catalytic routes like reductive amination or hydroamination, which are inherently more atom-efficient than classical methods that may produce stoichiometric amounts of salt waste. rsc.org

The following table summarizes potential green synthesis strategies:

| Strategy | Description | Potential Advantages |

| Renewable Feedstocks | Utilizing biomass (e.g., lignocellulose, corn stover) as the primary carbon source instead of petroleum. nih.govfoundationfar.orgrsc.org | Reduced carbon footprint, utilization of waste streams, move towards a circular economy. nih.gov |

| Biocatalysis | Employing enzymes to catalyze the synthesis reaction. | High selectivity, mild reaction conditions (lower energy), reduced by-products, biodegradable catalysts. rsc.org |

| Catalytic Hydrogenation | Hydrogenation of renewable precursors like amino acids. rsc.org | Can utilize readily available bio-based starting materials. |

| Waste Minimization | Designing reactions with high atom economy, such as direct amination processes. sciencedaily.com | Lower environmental impact, reduced disposal costs, and more efficient use of resources. wjarr.comsciencedaily.com |

Exploration of Novel Catalytic Applications Beyond Current Paradigms

While 1,1'-Azanediyldi(propan-1-ol) is used in various applications, including as a neutralizer in coatings and a corrosion inhibitor, its potential as a catalyst or catalytic component remains underexplored. dow.comnbinno.combasf.com Its structure, featuring both secondary amine and hydroxyl functionalities, makes it an intriguing candidate for new catalytic systems.

Potential Areas of Catalytic Exploration:

Chiral Ligand Synthesis: The stereogenic centers in 1,1'-Azanediyldi(propan-1-ol) make it a valuable precursor for the synthesis of chiral ligands. These ligands can be used in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Organocatalysis: The amine group in 1,1'-Azanediyldi(propan-1-ol) can function as a base or nucleophilic catalyst in various organic transformations. Research could investigate its efficacy in reactions such as aldol (B89426) condensations, Michael additions, or ring-opening polymerizations, potentially offering a low-cost and metal-free catalytic alternative.

Metal-Ligand Complexes: The compound can act as a bidentate or tridentate ligand, coordinating with transition metals to form stable complexes. nsf.gov These complexes could exhibit novel catalytic activities. For instance, the steric bulk provided by the isopropanol (B130326) groups could influence the selectivity of catalytic reactions. cmu.edu Future work could involve synthesizing and screening a library of metal-diisopropanolamine complexes for applications in cross-coupling reactions, hydrogenation, or oxidation catalysis.

Advancements in Functional Materials Utilizing 1,1'-Azanediyldi(propan-1-ol)

The unique combination of functional groups in 1,1'-Azanediyldi(propan-1-ol) makes it an excellent building block for a new generation of functional materials with tailored properties. acs.org Its ability to act as a cross-linker, monomer, or modifying agent opens up possibilities in polymer science and materials chemistry. basf.com

Promising Avenues for Materials Research:

Stimuli-Responsive Hydrogels: A recent study demonstrated the creation of a highly stable diisopropanolamine (B56660) boronic ester (DIPAB) hydrogel. acs.org This material exhibits enhanced hydrolytic stability compared to analogues and can be used for the long-term, sustained release of drugs. acs.org Future research could expand on this by designing hydrogels that respond to other stimuli like pH, temperature, or light, for applications in targeted drug delivery, tissue engineering, and soft robotics.

High-Performance Polymers: As a diol and a secondary amine, 1,1'-Azanediyldi(propan-1-ol) can be incorporated into various polymer backbones, such as polyesters, polyamides, and polyurethanes. univarsolutions.com Its inclusion can impart specific properties like improved thermal stability, increased hydrophilicity, or enhanced cross-linking density. Research could focus on synthesizing novel copolymers and evaluating their mechanical, thermal, and chemical resistance properties for use in advanced coatings, adhesives, and composites.

Functional Nanoparticles: The compound can be used as a surface-modifying agent or stabilizer in the synthesis of nanoparticles. rsc.org The amine and hydroxyl groups can bind to the nanoparticle surface, preventing aggregation and allowing for further functionalization. nih.gov This could lead to the development of novel nanomaterials for use in catalysis, biomedical imaging, and environmental remediation. nsf.govrsc.org

Integration with Advanced Analytical Techniques for Real-Time Process Monitoring

To optimize the synthesis and application of 1,1'-Azanediyldi(propan-1-ol) and its derivatives, a deeper understanding of reaction kinetics, mechanisms, and process dynamics is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. wikipedia.org The integration of advanced, real-time analytical techniques is a key future direction. americanpharmaceuticalreview.comresearchgate.net

Applicable PAT Tools and Techniques:

In-Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can be used for real-time, in-situ monitoring of chemical reactions. americanpharmaceuticalreview.comspectroscopyonline.com By inserting probes directly into the reactor, chemists can track the concentration of reactants, intermediates, and products as the reaction progresses, providing valuable kinetic data without the need for sampling. spectroscopyonline.com

On-line Mass Spectrometry: Portable mass spectrometers can be coupled with flow chemistry systems to provide real-time information on the molecular weight of species in the reaction mixture. nih.gov This is particularly useful for identifying transient intermediates and by-products, offering deep mechanistic insights. nih.gov

Nuclear Magnetic Resonance (NMR) in Flow Chemistry: Advances in benchtop NMR and flow-through cells allow for on-line reaction monitoring, providing detailed structural information. nih.gov This can be used to study reaction kinetics, determine conversion rates, and optimize process conditions in real-time. nih.gov

This table outlines how PAT can be applied to the synthesis of 1,1'-Azanediyldi(propan-1-ol):

| Analytical Technique | Information Gained | Impact on Process |

| In-Situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates. americanpharmaceuticalreview.com | Enhanced process understanding, optimization of reaction time and temperature, improved yield and purity. mt.com |

| On-line Mass Spectrometry | Identification of reaction intermediates and impurities. nih.gov | Mechanistic elucidation, by-product minimization, rapid process development. nih.gov |

| Flow NMR | Quantitative analysis of reaction components and structural confirmation. nih.gov | Precise kinetic modeling, automated process control, and quality assurance. nih.govnih.gov |

| UV-Vis Spectroscopy | Monitoring of specific chromophores to track reaction progress. mdpi.com | Simple and cost-effective method for real-time control in specific reaction systems. americanpharmaceuticalreview.commdpi.com |

Computational Design of New Derivatives with Predicted Reactivities

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nsf.gov By simulating molecules and their interactions in silico, researchers can predict properties and reactivities, thereby guiding experimental efforts and accelerating the discovery of new molecules and materials. This approach is highly applicable to exploring the potential of 1,1'-Azanediyldi(propan-1-ol) derivatives.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and geometry of 1,1'-Azanediyldi(propan-1-ol) and its derivatives. acs.org This allows for the prediction of reaction mechanisms, transition state energies, and the stability of potential products. For example, DFT was used to clarify the enhanced hydrolytic stability of a diisopropanolamine-based boronic ester. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into the dynamic properties of materials. This could be used to study the self-assembly of polymers containing 1,1'-Azanediyldi(propan-1-ol), the diffusion of drugs through hydrogels, or the interaction of derivatives with biological targets.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of different 1,1'-Azanediyldi(propan-1-ol) derivatives with their performance in specific applications, such as catalytic activity or corrosion inhibition. These predictive models can then be used to design new derivatives with enhanced properties.

Artificial Neural Networks (ANN): Advanced modeling techniques like ANNs can be used to predict complex properties, such as the solubility of gases like CO2 in aqueous solutions containing the compound. nih.govnih.gov This approach can handle intricate variables and has been shown to outperform traditional models in accuracy, aiding in the design of more effective gas treatment processes. nih.gov

Q & A

Q. What are the recommended laboratory synthesis methods for 1,1'-Azanediyldi(propan-1-ol)?